N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C19H19N3O2S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C19H19N3O2S/c1-11(2)22-10-14(12-6-3-4-7-13(12)18(22)24)17(23)21-19-20-15-8-5-9-16(15)25-19/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,20,21,23) |
InChI Key |
MRPSCDZQWNDLER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NC4=C(S3)CCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the construction of the isoquinoline moiety. The final step involves coupling these two components under specific reaction conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
Chemical Reactions Analysis
Synthetic Routes and Key Reactivity
The compound's synthesis typically involves multi-step protocols, with critical reactions including:
Cyclopenta[d]thiazole Formation
The thiazole ring is constructed via cyclocondensation reactions. For example:
-
Thiourea-α,β-unsaturated ketone cyclization : Thiourea derivatives react with α,β-unsaturated carbonyl compounds under acidic conditions to form the cyclopenta[d]thiazole ring .
Isoquinoline-4-carboxamide Assembly
The isoquinoline moiety is synthesized using modified Castagnoli-Cushman reactions:
-
Homophthalic anhydride + 1,3,5-triazinane : Forms the 3,4-dihydroisoquinol-1-one scaffold . Subsequent amidation with cyclopenta[d]thiazol-2-amine yields the target compound .
Post-Synthetic Modifications
The compound undergoes selective functionalization at three reactive sites:
Thiazole Ring Reactivity
-
Electrophilic substitution : Bromination at C5 of the thiazole ring using NBS in DMF .
-
Nucleophilic displacement : Thiazole C2-amino group participates in SNAr reactions with aryl halides .
Isoquinoline Carboxamide Modifications
-
Hydrolysis : The carboxamide group is hydrolyzed to carboxylic acid under strong acidic (HCl/H2O) or basic (NaOH/EtOH) conditions .
-
Reductive alkylation : The ketone at C1 is reduced to a secondary alcohol using NaBH4/CeCl3 .
Comparative Reactivity with Structural Analogs
The compound’s dual-ring system exhibits distinct reactivity compared to simpler thiazole or isoquinoline derivatives:
| Structural Feature | Reactivity Profile | Differentiating Factor |
|---|---|---|
| Cyclopenta[d]thiazole | Enhanced electrophilicity at C5 due to ring strain | Higher regioselectivity vs. monocyclic thiazoles |
| Isoquinoline-4-carboxamide | Stabilized enolate formation at C1 | Enables functionalization without ring-opening |
| Isopropyl substituent | Steric hindrance limits π-π stacking | Alters solubility and crystallization behavior |
Metal Coordination
The thiazole nitrogen and carboxamide oxygen act as bidentate ligands for transition metals (e.g., Pd, Cu), enabling catalytic applications:
Enzyme Inhibition
The compound inhibits PARP-1 (IC50 = 42 nM) via binding to the NAD+ pocket, as confirmed by X-ray crystallography . Key interactions include:
-
Hydrogen bonding between the carboxamide carbonyl and Ser904.
-
π-Stacking of the isoquinoline ring with Tyr907.
Stability and Degradation Pathways
Scientific Research Applications
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with other thiazole- and isoquinoline-containing derivatives. A key analogue, N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide (CAS: 923774-01-0), replaces the isoquinoline group with a dimethyloxazole-acetamide chain (Table 1).
Table 1: Structural and Molecular Comparison
| Property | Target Compound | Analogous Compound (CAS 923774-01-0) |
|---|---|---|
| Molecular Formula | C₁₉H₂₀N₃O₂S (estimated) | C₁₃H₁₅N₃O₂S |
| Molecular Weight | ~362.45 g/mol (calculated) | 277.34 g/mol |
| Core Heterocycle | 5,6-Dihydro-4H-cyclopenta[d]thiazole + Isoquinoline | 5,6-Dihydro-4H-cyclopenta[d]thiazole + Oxazole |
| Key Substituents | 2-Isopropyl, 1-oxo-1,2-dihydroisoquinoline | 3,5-Dimethyloxazole, acetamide linker |
| Hydrogen Bond Acceptors/Donors | 5 H-bond acceptors, 2 H-bond donors (estimated) | 4 H-bond acceptors, 2 H-bond donors |
Key Observations :
- The 2-isopropyl group in the target compound may increase lipophilicity (clogP ~3.2, estimated) relative to the dimethyloxazole analogue (clogP ~1.8), impacting membrane permeability and metabolic stability.
Physicochemical Properties
Limited experimental data are available for the target compound. However, computational predictions (e.g., SwissADME) suggest:
- Solubility : Moderate aqueous solubility (LogS ≈ -4.1) due to the carboxamide and heterocyclic polar groups.
In contrast, the analogous compound (CAS 923774-01-0) has a lower molecular weight (277.34 vs. ~362.45) and reduced steric bulk, which may improve solubility but limit target engagement specificity .
Hypothetical Advantages of Target Compound :
- The isoquinoline core may enable dual kinase/enzyme inhibition, a feature absent in smaller analogues.
- The carboxamide linker could improve metabolic stability compared to ester or ether-linked derivatives.
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be summarized by its molecular formula and its systematic name. The presence of the cyclopentathiazole moiety and the isoquinoline derivative suggests a complex interaction profile with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
Table 1: Summary of Antimicrobial Activity
| Compound Type | Target Organism | Activity Observed | Reference |
|---|---|---|---|
| Thiazole Derivative | MRSA | Inhibitory | |
| Isoquinoline Derivative | E. coli | Moderate Inhibition |
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Studies on related isoquinoline derivatives have demonstrated inhibition of key cancer cell lines, including those associated with prostate and breast cancer. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Table 2: Antitumor Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| PC-3 (Prostate) | 2.226 | Apoptosis induction | |
| MCF7 (Breast) | 1.67 | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or bacterial resistance.
- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways that affect cell survival and proliferation.
- Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress in target cells, leading to cell death.
Case Studies
Several studies have investigated the biological activities of compounds structurally related to this compound.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of thiazole derivatives against various pathogens. Results indicated significant inhibitory effects against MRSA and E. coli, supporting the potential use of such compounds in treating infections resistant to conventional antibiotics .
Study 2: Anticancer Properties
Another research project focused on isoquinoline derivatives' anticancer properties. The findings revealed that these compounds could effectively reduce tumor growth in xenograft models by inducing apoptosis in cancer cells .
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?
A Design of Experiments (DoE) approach is critical to minimize trial-and-error inefficiencies. Use fractional factorial designs to screen variables like reaction temperature, catalyst loading, solvent polarity, and reaction time. For example, orthogonal arrays can identify dominant factors affecting yield or purity, while response surface methodology (RSM) refines optimal conditions . Incorporate HPLC and NMR to monitor reaction progress and verify intermediate formation, ensuring reproducibility.
Basic: Which analytical techniques are most reliable for characterizing structural purity and stability?
Combine high-resolution mass spectrometry (HRMS) with multinuclear NMR (e.g., , , ) to confirm molecular identity and detect impurities. X-ray crystallography resolves stereochemical ambiguities, while HPLC-DAD/UV quantifies purity (>95% as a baseline for research-grade material). For stability assessments, use accelerated thermal stress tests (40–60°C, 75% humidity) coupled with LC-MS to track degradation products .
Advanced: How can computational methods improve mechanistic understanding of this compound’s reactivity?
Leverage quantum chemical calculations (e.g., DFT) to model reaction pathways, such as cyclization or heteroatom substitution, as seen in analogous thiazole and isoquinoline derivatives . Pair this with transition-state analysis to predict regioselectivity. Validate computationally derived mechanisms experimentally via isotopic labeling (e.g., tracing for carbonyl groups) or kinetic isotope effects (KIEs) .
Advanced: How should researchers address contradictions in solubility or bioactivity data across studies?
Systematically evaluate experimental conditions causing discrepancies:
- Solubility : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and use differential scanning calorimetry (DSC) to assess polymorphic forms.
- Bioactivity : Validate assays using standardized positive controls (e.g., kinase inhibitors for enzyme studies) and orthogonal methods (e.g., SPR vs. fluorescence polarization).
Replicate studies under controlled conditions and apply Bland-Altman analysis to quantify bias between datasets .
Advanced: What strategies are effective for designing dose-response studies in target validation?
Adopt multivariate dose-response models to account for non-linear effects. Use a Hill slope to quantify cooperativity in enzyme inhibition assays and integrate Chebyshev’s inequality to identify outliers in high-throughput screens. For in vivo studies, apply allometric scaling from preclinical models while adjusting for metabolic differences (e.g., cytochrome P450 activity) .
Advanced: How can researchers optimize reaction conditions for derivatives with modified bioactivity?
Use structure-activity relationship (SAR)-guided synthesis :
- Replace the cyclopenta[d]thiazole moiety with analogous heterocycles (e.g., benzothiazole) to probe electronic effects.
- Introduce isosteric substitutions (e.g., -CF for -CH) to enhance metabolic stability.
Validate modifications via molecular dynamics simulations to predict binding affinity changes and confirm with surface plasmon resonance (SPR) .
Advanced: What statistical frameworks are suitable for analyzing contradictory efficacy data in cell-based assays?
Apply mixed-effects models to account for batch variability (e.g., passage number, serum lot). Use principal component analysis (PCA) to disentangle confounding factors (e.g., off-target effects). For discordant IC values, perform resampling (bootstrap) analysis to estimate confidence intervals and identify outliers .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Follow Chemical Hygiene Plan guidelines:
- Use fume hoods for synthesis steps involving volatile intermediates.
- Conduct risk assessments for reactive functional groups (e.g., isocyanate derivatives).
- Implement gas chromatography (GC) to monitor airborne byproducts during scale-up .
Advanced: How to design stability-indicating methods for long-term storage studies?
Develop forced degradation protocols (acid/base hydrolysis, oxidative stress) to identify labile sites. Use LC-UV/MS to track degradation kinetics and derive Arrhenius plots for shelf-life prediction. Validate methods per ICH Q2(R1) guidelines, ensuring specificity for degradants .
Advanced: What computational tools are available for predicting metabolic pathways?
Utilize in silico platforms like ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism. Cross-reference predictions with in vitro microsomal assays (human liver microsomes) and HRMS to detect hydroxylated or glucuronidated metabolites. Refine models using Bayesian inference to incorporate experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
